molecular formula C16H16FN3O2S2 B2550387 4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034235-78-2

4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2550387
CAS No.: 2034235-78-2
M. Wt: 365.44
InChI Key: XRFGOODQAREJHY-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN3O2S2 and its molecular weight is 365.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Antidiabetic Activity

Fluorinated pyrazoles, including derivatives of the compound , have been synthesized and evaluated for their hypoglycemic properties. These compounds exhibit significant antidiabetic activity, showcasing their potential as leads for future drug discovery in the treatment of diabetes (H. Faidallah et al., 2016).

Anticancer and Carbonic Anhydrase Inhibition

A series of sulfonamide derivatives has been tested for cytotoxicity, tumor specificity, and as inhibitors of carbonic anhydrase (CA) enzymes. Certain derivatives have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, indicating potential for anticancer activity (H. Gul et al., 2016).

Antioxidant, Anti-inflammatory, and Analgesic Properties

Novel derivatives of the compound have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations suggest that certain derivatives might have therapeutic potential, with one compound in particular displaying notable anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls (Ş. Küçükgüzel et al., 2013).

Selective hCA IX or hCA XII Inhibitors

New derivatives have been synthesized and evaluated for their cytotoxic/anticancer and CA inhibitory effects. Some compounds emerged as leader anticancer compounds, exhibiting high Potency-Selectivity Expression (PSE) values, and were found to be selective inhibitors of hCA IX or hCA XII isoenzymes, which are relevant targets for anticancer drug development (H. Gul et al., 2018).

Novel Sensor Applications

Fluorometric “Turn-off” Sensing for Hg2+

A novel pyrazoline-based derivative was utilized as a selective fluorometric "turn-off" sensor for Hg2+ detection, demonstrating significant sensitivity and selectivity. This application underscores the potential of such compounds in environmental monitoring and safety (Ebru Bozkurt & H. Gul, 2018).

Properties

IUPAC Name

4-fluoro-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S2/c1-12-10-14(17)2-3-16(12)24(21,22)18-6-8-20-7-4-15(19-20)13-5-9-23-11-13/h2-5,7,9-11,18H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFGOODQAREJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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